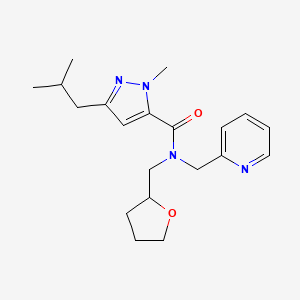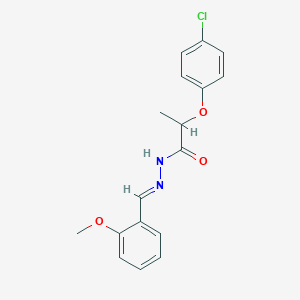![molecular formula C27H23BrN2O3 B3826521 N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide](/img/structure/B3826521.png)
N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide
Übersicht
Beschreibung
N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide, also known as BON, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BON is a hydrazone derivative of 4-ethoxybenzohydrazide, which is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to reduce inflammation and oxidative stress in various models. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of stability under various conditions. However, this compound also has some limitations. It exhibits poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Zukünftige Richtungen
There are several future directions for research on N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide. One potential area of research is the development of more efficient synthesis methods for this compound and its derivatives. Another area of research is the investigation of the potential use of this compound as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its derivatives, as well as their potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrN2O3/c1-2-32-23-13-10-21(11-14-23)27(31)30-29-17-25-24-9-4-3-7-20(24)12-15-26(25)33-18-19-6-5-8-22(28)16-19/h3-17H,2,18H2,1H3,(H,30,31)/b29-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRHVDQIUVXLSU-STBIYBPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzyloxy)-2-[(3-bromobenzyl)thio]acetamide](/img/structure/B3826438.png)
![2-[(3-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B3826447.png)
![N'-{3-allyl-4-[(4-bromobenzyl)oxy]benzylidene}-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B3826455.png)
![2-[(3-bromobenzyl)thio]-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B3826457.png)
![2-[(3-bromobenzyl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B3826461.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,3-dimethylphenoxy)-N-methylethanamine](/img/structure/B3826473.png)
![1-(2-{[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B3826480.png)



![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B3826514.png)
![2-[4-(benzyloxy)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B3826517.png)

